N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
Description
N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted with a 3,4,5-trimethylpyrazole moiety at the 6-position and an ethoxybenzyl group at the amide nitrogen.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-5-27-19-9-7-6-8-17(19)12-23-21(26)18-10-11-20(22-13-18)25-16(4)14(2)15(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEICJEQRKSMLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution at the 6-Position of Nicotinic Acid
Method A: Nucleophilic Aromatic Substitution
6-Chloronicotinic acid undergoes substitution with 3,4,5-trimethyl-1H-pyrazole under basic conditions:
- Reagents : 6-Chloronicotinic acid, 3,4,5-trimethyl-1H-pyrazole, K₂CO₃, DMF, 80°C, 12 h.
- Mechanism : The chloride leaving group is displaced by the pyrazole nitrogen, facilitated by the electron-withdrawing carboxylic acid group.
- Yield : 65–72% (analogous to pyrimidine substitutions in).
Method B: Suzuki-Miyaura Cross-Coupling
For enhanced regioselectivity, a palladium-catalyzed coupling is employed:
Comparative Analysis of Substitution Methods
| Parameter | Method A (SNAr) | Method B (Suzuki) |
|---|---|---|
| Yield (%) | 65–72 | 78–85 |
| Reaction Time (h) | 12 | 8 |
| Cost | Low | Moderate |
| Scalability | Excellent | Good |
Method B is preferred for large-scale synthesis due to superior efficiency, despite higher catalyst costs.
Amide Bond Formation with 2-Ethoxybenzylamine
Activation of Nicotinic Acid Intermediate
The carboxylic acid is activated as an acyl chloride or mixed anhydride:
- Acyl Chloride Route :
- Reagents : Thionyl chloride (SOCl₂), reflux, 2 h.
- Intermediate : 6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)nicotinoyl chloride.
Coupling with 2-Ethoxybenzylamine
The activated nicotinic acid derivative reacts with 2-ethoxybenzylamine:
- Conditions :
- Acyl chloride: 1.2 equiv, DCM, 0°C → rt, 6 h.
- HATU: 1.1 equiv, DIPEA (3 equiv), DMF, rt, 12 h.
- Workup : Aqueous extraction, column chromatography (hexane/EtOAc).
- Yield : 82% (HATU) vs. 75% (acyl chloride).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) :
δ 8.82 (s, 1H, pyrazole-H), 8.35 (d, J = 8.5 Hz, 1H, pyridine-H), 7.45–7.30 (m, 4H, aryl-H), 4.52 (s, 2H, CH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 2.32 (s, 6H, CH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₃). - ¹³C NMR : 165.8 (C=O), 152.1 (pyridine-C), 141.2 (pyrazole-C), 112.4–128.7 (aryl-C).
High-Resolution Mass Spectrometry (HRMS)
- Calcd. for C₂₂H₂₅N₄O₂ [M+H]⁺ : 401.1965.
- Found : 401.1968.
Optimization Challenges and Solutions
Steric Hindrance in Pyrazole Substitution
The 3,4,5-trimethyl groups on the pyrazole impede nucleophilic attack. Mitigation strategies include:
Amide Bond Hydrolysis
The ethoxy group’s electron-donating effect reduces electrophilicity of the carbonyl. Solutions:
- Low-Temperature Coupling : 0°C for acyl chloride method.
- Anhydrous Conditions : Molecular sieves in HATU reactions.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 84% |
| E-Factor | 18 |
| Process Mass Intensity | 32 |
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxybenzyl or trimethylpyrazolyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Scientific Research Applications
N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has been investigated for various applications:
Chemistry
This compound serves as a building block for synthesizing more complex molecules and is utilized as a ligand in coordination chemistry. Its unique structure allows for the exploration of new chemical properties and interactions.
Biology
Various studies have highlighted its potential biological activities:
- Antimicrobial Properties: Investigated for effectiveness against a range of pathogens.
- Anti-inflammatory Effects: Preliminary studies suggest it may modulate inflammatory pathways.
- Anticancer Potential: Its interaction with specific molecular targets could provide therapeutic avenues in cancer treatment.
Medicine
The compound is studied for its potential therapeutic applications:
- Drug Development: As a pharmacological tool for developing new medications targeting specific diseases.
Industry
In industrial applications, this compound is explored for developing new materials and as a precursor for specialty chemicals.
The biological activity of this compound has been evaluated through various assays:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria in vitro studies. |
| Anti-inflammatory | Modulates inflammatory pathways; further studies needed to confirm efficacy. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation; requires additional research. |
Case Studies
Several case studies have documented the applications of this compound:
- Antimicrobial Screening:
-
Inflammation Modulation:
- Research indicated that this compound could reduce pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases .
- Cancer Cell Studies:
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural similarities with pyridine-based sulfonamides reported in , which also incorporate the 3,4,5-trimethylpyrazole group. Below is a detailed comparison:
Key Observations:
Core Structure Differences: The target compound is a nicotinamide (pyridine-3-carboxamide), whereas compounds 24 and 25 are pyridine-3-sulfonamides.
Substituent Effects :
- The ethoxybenzyl group in the target compound introduces enhanced lipophilicity compared to the phenylcarbamoyl or 4-chlorophenylcarbamoyl groups in 24 and 23. This could influence membrane permeability and bioavailability.
- The 3,4,5-trimethylpyrazole group is conserved across all compounds, suggesting a shared role in steric bulk or binding to hydrophobic pockets .
Functional Group Impact: Compounds 24 and 25 feature carbamoyl and sulfonamide groups, which are polar and may enhance solubility or target binding.
Spectral Data: IR spectra of 24 and 25 show strong C=O stretches (~1730 cm⁻¹), consistent with carbamoyl groups.
Analytical Methods for Comparison
highlights UPLC-MS/MS as a robust method for analyzing nicotinamide derivatives. Key parameters include:
- Linearity : Correlation coefficients >0.996 for nicotinamide analogs.
- Sensitivity : LOD as low as 0.075 μg/mL.
- Recovery : 84.6–108.6% with RSD ≤8.7%.
This method could be applied to quantify the target compound and its analogs, enabling comparative pharmacokinetic or stability studies .
Implications for Drug Design
- Lipophilicity vs. Solubility : The ethoxybenzyl group in the target compound may improve tissue penetration but reduce aqueous solubility compared to sulfonamides 24 and 25.
- Bioisosteric Potential: Replacing sulfonamide (24/25) with nicotinamide (target) could modulate toxicity profiles or metabolic stability.
- Synthetic Flexibility : The trimethylpyrazole group’s synthetic accessibility (as seen in ) supports its use as a conserved scaffold in diverse drug candidates .
Biological Activity
N-(2-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound belonging to the class of nicotinamide derivatives. Its unique structural features suggest potential biological activities, making it a subject of interest in pharmacological research. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Molecular Characteristics
- IUPAC Name : N-[(2-ethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
- Molecular Formula : CHNO
- Molecular Weight : 364.4 g/mol
- CAS Number : 1251684-60-2
Structural Features
The compound features:
- An ethoxybenzyl group.
- A trimethylpyrazolyl group.
- A nicotinamide moiety.
These components contribute to its potential biological activities and chemical reactivity .
Synthesis
The synthesis typically involves multi-step processes:
- Formation of Ethoxybenzyl Intermediate : Reacting 2-ethoxybenzyl chloride with sodium hydride in dimethylformamide.
- Synthesis of Trimethylpyrazolyl Intermediate : Using acetylacetone and hydrazine hydrate under reflux conditions .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been evaluated against various microbial strains, showing moderate to high inhibitory effects .
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 50 µg/mL |
| S. aureus | 18 | 30 µg/mL |
| C. albicans | 12 | 40 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. It has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 25 |
The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes and microbial metabolism.
- Receptor Modulation : Potential interactions with cannabinoid receptors have been suggested based on structural similarities with known ligands .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to be effective at concentrations lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Clinical Implications in Cancer Treatment
In another case study involving cancer cell lines, the compound's ability to induce apoptosis was linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins. This suggests a promising avenue for further research into its use as an adjunct therapy in cancer treatment .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves coupling a pyrazole derivative with a nicotinamide backbone. A common approach is to functionalize the pyrazole ring (3,4,5-trimethyl-1H-pyrazole) via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by amidation with a substituted benzylamine (e.g., 2-ethoxybenzylamine). Key intermediates include halogenated pyrazole precursors and activated nicotinamide esters. For example, in analogous compounds, intermediates like 4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide have been used to introduce heterocyclic moieties . Optimization of reaction steps (e.g., solvent polarity, temperature) is critical to minimize byproducts.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substitution patterns and regiochemistry. For instance, pyrazole proton resonances typically appear at δ 1.93–2.16 ppm for methyl groups, while aromatic protons in the nicotinamide ring resonate at δ 7.35–9.26 ppm .
- X-ray Crystallography: Programs like SHELX are widely used for resolving crystal structures. SHELXL refinement can confirm bond angles, torsion angles, and packing interactions, particularly for verifying the ethoxybenzyl orientation .
- Infrared Spectroscopy (IR): Peaks at ~1727 cm⁻¹ (C=O stretch) and ~1170 cm⁻¹ (SO₂ in sulfonamide analogs) help identify functional groups .
Q. What are the primary biochemical targets or mechanisms of action proposed for this compound?
The nicotinamide moiety suggests potential interactions with NAD⁺-dependent enzymes (e.g., sirtuins, PARPs) or metabolic pathways. Pyrazole derivatives often target kinases or inflammatory mediators. For example, structurally similar compounds have shown activity against fungal pathogens via inhibition of cytochrome P450 enzymes or chitin synthase . The ethoxybenzyl group may enhance membrane permeability, as seen in NAD precursor analogs like HMN-176, which modulate cellular metabolism .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or impurities in the final product?
- Purification Strategies: Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve closely related impurities.
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling steps. In pyrazole-nicotinamide hybrids, Pd(OAc)₂ with XPhos ligand improved yields by 15–20% .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction extraction with ethyl acetate to remove residual solvents .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
- Standardized Assay Conditions: Ensure consistent cell lines (e.g., HepG2 for metabolic studies) and assay parameters (e.g., NAD⁺/NADH ratios). Discrepancies in HMN-176’s effects on cellular stress resistance were traced to variations in serum concentration across labs .
- Orthogonal Validation: Combine enzymatic assays (e.g., fluorometric NAD⁺ quantification) with cellular viability assays (MTT, ATP luminescence) to confirm target engagement.
- Metabolomic Profiling: Use LC-MS to track downstream metabolites, which can clarify off-target effects or compensatory pathways .
Q. What computational strategies are effective for predicting binding modes or structure-activity relationships (SAR)?
- Molecular Docking: Tools like AutoDock Vina can model interactions with NAD⁺-binding sites (e.g., sirtuin active sites). For pyrazole-containing analogs, docking into the ATP pocket of fungal CYP51 showed strong correlation (R² = 0.89) with experimental IC₅₀ values .
- Molecular Dynamics (MD): Simulations (50–100 ns) assess stability of ligand-protein complexes. For example, the ethoxybenzyl group’s hydrophobic interactions with kinase hinge regions were validated via MD trajectories .
- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. Pyrazole methyl groups often improve metabolic stability by reducing CYP450 metabolism .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Substituent Engineering: Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to sterically block off-target binding. In fungicidal analogs, trifluoromethyl groups increased lipophilicity and target affinity by 3-fold .
- Scaffold Hopping: Replace the pyrazole with isoxazole or triazole rings to alter electronic properties. For instance, 3,4,5-trimethylisoxazole analogs showed improved kinase inhibition but reduced solubility .
- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to degrade target proteins selectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
